- New Heterocyclic β-Sheet Ligands with Peptidic Recognition Elements, Journal of Organic Chemistry, 2004, 69(16), 5168-5178
Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)
92664-05-6 structure
Product Name:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
CAS-Nr.:92664-05-6
MF:C6H6KNO3
MW:179.215042591095
MDL:MFCD28016957
CID:1066871
Update Time:2025-10-31
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
- EBD3314540
- AK151966
- ST2407533
- potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide
- 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate
-
- MDL: MFCD28016957
- Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
- InChI-Schlüssel: PIMPOWCURRWILD-UHFFFAOYSA-N
- Lächelt: [K+].N#C[CH-]C(C(OCC)=O)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 4
- Komplexität: 193
- Topologische Polaroberfläche: 67.2
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN403-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95+% | 1g |
652CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN403-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95+% | 250mg |
247CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN403-50mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95+% | 50mg |
85CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P848403-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
873.00 | 2021-05-17 | |
| TRC | P113675-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 250mg |
$ 255.00 | 2022-06-03 | ||
| TRC | P113675-500mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 500mg |
$ 420.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P24090-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 250mg |
¥376.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P24090-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 1g |
¥936.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P24090-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 5g |
¥3486.0 | 2021-09-04 | ||
| Alichem | A450001291-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$390.00 | 2023-08-31 |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium Solvents: Diethyl ether , Ethanol ; rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether , Ethanol , Acetonitrile ; 0 °C → rt
Referenz
- Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors, Journal of Medicinal Chemistry, 2019, 62(1), 247-265
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ; 1 h, rt
Referenz
- Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs), Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
Referenz
- Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, Journal of Medicinal Chemistry, 2008, 51(6), 1560-1576
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide
Referenz
- Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461], Journal of Organic Chemistry, 2004, 69(22),
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C
1.2 60 °C; 30 min, 60 °C
Referenz
- Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis, European Journal of Medicinal Chemistry, 2017, 133, 24-35
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; rt → 60 °C
1.2 40 min, 60 °C
1.2 40 min, 60 °C
Referenz
- New geldanamycin derivatives with anti Hsp properties by mutasynthesis, Organic & Biomolecular Chemistry, 2019, 17(21), 5269-5278
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; rt; 1.5 h, rt
Referenz
- MCT4 inhibitors for treating disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 1.5 h, rt
Referenz
- Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ; rt; 1.5 h, rt
Referenz
- Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Ethanol ; 0 °C; 30 min, 0 °C
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
Referenz
- Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation, World Intellectual Property Organization, , ,
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Verwandte Literatur
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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